molecular formula C27H26N4O2S B383184 13-(4-tert-butylphenyl)-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

13-(4-tert-butylphenyl)-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

Cat. No.: B383184
M. Wt: 470.6g/mol
InChI Key: SOFICYNYAKPXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-tert-butylphenyl)-5-(4-morpholinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-tert-butylphenyl)-5-(4-morpholinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one typically involves multi-step organic reactions. The process begins with the preparation of the core thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one structure, followed by the introduction of the 4-tert-butylphenyl and 4-morpholinyl groups. Common reagents used in these reactions include various halogenating agents, catalysts, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(4-tert-butylphenyl)-5-(4-morpholinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-tert-butylphenyl)-5-(4-morpholinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, 9-(4-tert-butylphenyl)-5-(4-morpholinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one could be explored for its potential as a drug candidate. Its unique structure and reactivity may offer advantages in targeting specific biological pathways or diseases.

Industry

In industrial applications, this compound may be used in the development of new materials, catalysts, or other products that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-(4-tert-butylphenyl)-5-(4-morpholinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects depending on the context. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-(4-tert-butylphenyl)-5-(4-morpholinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one include other thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Uniqueness

What sets 9-(4-tert-butylphenyl)-5-(4-morpholinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the 4-tert-butylphenyl and 4-morpholinyl groups may enhance its stability, solubility, or biological activity compared to other similar compounds.

Properties

Molecular Formula

C27H26N4O2S

Molecular Weight

470.6g/mol

IUPAC Name

13-(4-tert-butylphenyl)-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

InChI

InChI=1S/C27H26N4O2S/c1-27(2,3)18-10-8-17(9-11-18)21-16-34-25-22(21)26(32)31-23(28-25)19-6-4-5-7-20(19)24(29-31)30-12-14-33-15-13-30/h4-11,16H,12-15H2,1-3H3

InChI Key

SOFICYNYAKPXDV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)N6CCOCC6

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)N6CCOCC6

Origin of Product

United States

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